4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
Description
4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 1,1-dioxo-thiazinane ring fused to a methyl-substituted benzene core. This compound is characterized by its reactive sulfonyl chloride group (-SO₂Cl), which makes it a versatile intermediate in organic synthesis, particularly for coupling reactions in pharmaceuticals and agrochemicals . Its synthesis involves chlorosulfonation of a precursor thiazinane derivative in 1,4-dioxane, yielding 80% pure product with a melting point of 152–154°C .
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-9-8-10(4-5-11(9)19(12,16)17)13-6-2-3-7-18(13,14)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZYCYPGQZPZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with a thiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of automated reactors and advanced analytical techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiazinane ring can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states of sulfur.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base, resulting in the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidation or reduction products of the thiazinane ring.
Scientific Research Applications
4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry:
Material Science: It can be used in the preparation of functional materials with unique properties, such as polymers and coatings.
Biological Studies: The compound and its derivatives can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. These reactions can inhibit the activity of specific enzymes or receptors by forming covalent bonds with active site residues, thereby blocking their function.
Comparison with Similar Compounds
Table 1: Key Attributes of Selected Sulfonyl Chloride Derivatives
Key Observations:
- Synthetic Efficiency : The target compound’s synthesis achieves 80% yield, comparable to other sulfonyl chlorides. However, benzothiazine derivatives (e.g., methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate) face challenges with isomer formation due to multiple reactive sites, reducing practical utility despite high yields .
- Reactivity : Sulfonyl chlorides like the target compound and 4-(5-chloropentanamido)benzene-1-sulfonyl chloride are pivotal in forming sulfonamides or sulfonate esters. The thiazinane ring in the target compound may stabilize intermediates better than linear amido derivatives .
Challenges and Advantages
- Advantages :
- Challenges: Limited data on long-term stability under humid conditions (common issue for sulfonyl chlorides). Safety protocols must align with sulfonyl chloride hazards (e.g., corrosive nature; see ).
Biological Activity
4-(1,1-Dioxo-1$\lambda^6$,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride, with CAS number 1794736-65-4, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
The molecular formula of the compound is CHClNOS, with a molecular weight of 323.8 g/mol. The compound features a thiazine ring, which is significant in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that thiazine derivatives often exhibit significant antibacterial and antifungal activities. For example, studies have shown that related thiazole compounds demonstrate effective inhibition against various bacterial strains, suggesting potential for similar activity in thiazine derivatives.
- Case Study : A recent study tested the antibacterial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives . While specific data for 4-(1,1-Dioxo-1$\lambda^6$,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride is limited, its structural similarities suggest comparable potential.
Anticancer Activity
The anticancer properties of compounds containing thiazine moieties have been extensively documented. Thiazoles and thiazines have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : A systematic review highlighted that thiazole-containing compounds exhibit IC values ranging from 1.61 to 23.30 µM against various cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, a feature likely relevant to the sulfonamide structure of our compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of specific functional groups can significantly influence the activity:
| Functional Group | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity, enhancing cell membrane penetration |
| Sulfonamide group | Known to enhance antibacterial activity |
| Thiazine ring | Contributes to cytotoxicity in cancer cells |
Synthesis and Optimization
The synthesis of 4-(1,1-Dioxo-1$\lambda^6$,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride involves multi-step reactions typically starting from readily available thiazine precursors. Recent advancements have focused on optimizing the synthesis process to improve yields and reduce by-products.
Synthesis Steps:
- Formation of Thiazine Ring : Utilizing appropriate thioketones and amines.
- Sulfonylation Reaction : Employing sulfonyl chlorides under controlled conditions to ensure selective formation of the desired sulfonamide derivative.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the product.
Q & A
Q. Advanced
- Temperature control : Perform chlorination steps at 0–5°C to suppress side reactions.
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Purification : Employ flash chromatography (hexane/ethyl acetate) or recrystallization (diethyl ether) to isolate derivatives .
How does structural modification of the sulfonyl chloride moiety influence antitumor activity?
Advanced
Replacing the sulfonyl chloride with sulfonamide groups (e.g., using NH₃ or amines) enables interactions with cellular targets. In vitro studies on 60 cancer cell lines showed that electron-withdrawing substituents (e.g., -NO₂) on the benzene ring enhance cytotoxicity by 30–50% compared to unmodified analogs .
What analytical challenges arise in quantifying trace impurities?
Q. Advanced
- Impurity profiling : Detect hydrolyzed byproducts (e.g., sulfonic acids) via LC-MS/MS with a limit of detection (LOD) <0.1%.
- Column selection : Use ion-pair chromatography (e.g., tetrabutylammonium bromide) to resolve polar degradation products .
What mechanistic insights explain the sulfonyl chloride’s reactivity?
Advanced
The sulfonyl chloride group undergoes nucleophilic substitution (SN²) with alcohols or amines. Kinetic studies show that steric hindrance from the 2-methyl group reduces reactivity by 20% compared to non-methylated analogs. DFT calculations suggest a transition state stabilized by sulfone resonance .
What safety protocols are essential when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to prevent inhalation of HCl gas released during reactions.
- PPE : Acid-resistant gloves (e.g., nitrile) and goggles.
- First aid : For skin contact, rinse with 5% NaHCO₃ solution to neutralize acidic byproducts .
How can computational modeling predict reactivity in novel reactions?
Advanced
Molecular docking (AutoDock Vina) and DFT (B3LYP/6-31G*) simulations predict binding affinities to biological targets (e.g., kinases) and reaction pathways. For example, simulations suggest that meta-substituted derivatives exhibit higher electrophilicity (ΔE = 1.2 eV) for nucleophilic attacks .
What recent advancements in sulfonyl chloride chemistry impact drug discovery?
Q. Advanced
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked prodrugs.
- Photocatalysis : Visible-light-mediated coupling with aryl boronic acids for late-stage functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
